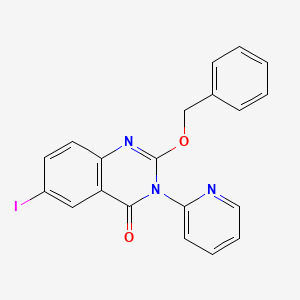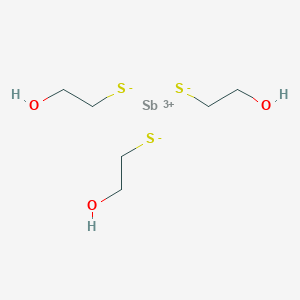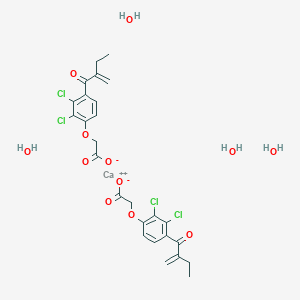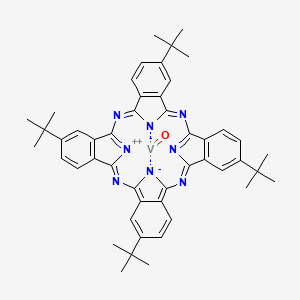
Sodium;2-methylguanidine;nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-methylguanidine;nitrite is a compound that combines sodium, 2-methylguanidine, and nitrite
Preparation Methods
The synthesis of sodium;2-methylguanidine;nitrite can be achieved through several methods. One common approach involves the reaction of 2-methylguanidine with sodium nitrite under controlled conditions. The reaction typically requires a solvent, such as water or methanol, and is carried out at a specific temperature to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Sodium;2-methylguanidine;nitrite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Scientific Research Applications
Sodium;2-methylguanidine;nitrite has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it may be studied for its potential effects on cellular processes and as a tool for probing biochemical pathways. In medicine, it could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity. In industry, it may be used in the production of dyes, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism of action of sodium;2-methylguanidine;nitrite involves its interaction with molecular targets and pathways within cells. The nitrite component can release nitric oxide, which is a signaling molecule that affects various physiological processes. The 2-methylguanidine moiety may interact with specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Sodium;2-methylguanidine;nitrite can be compared with other similar compounds, such as sodium nitrite and methylguanidine derivatives. Sodium nitrite is widely used as a food preservative and in industrial applications, while methylguanidine derivatives are known for their biological activity and potential therapeutic uses. The uniqueness of this compound lies in its combination of these two functional groups, which may confer distinct chemical and biological properties.
Similar compounds include:
- Sodium nitrite
- Methylguanidine
- 2-methylguanidine
These compounds share some structural similarities but differ in their specific chemical and biological properties.
Properties
CAS No. |
65272-47-1 |
|---|---|
Molecular Formula |
C2H7N4NaO2 |
Molecular Weight |
142.09 g/mol |
IUPAC Name |
sodium;2-methylguanidine;nitrite |
InChI |
InChI=1S/C2H7N3.HNO2.Na/c1-5-2(3)4;2-1-3;/h1H3,(H4,3,4,5);(H,2,3);/q;;+1/p-1 |
InChI Key |
PGAJBEBDNLUMER-UHFFFAOYSA-M |
Canonical SMILES |
CN=C(N)N.N(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)

![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)
![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)

